4-Bromo-1-ethyl-1h-pyrrole-2-carbaldehyde
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Overview
Description
4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8BrNO. This compound is characterized by a pyrrole ring substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, and an aldehyde group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1-ethyl-1H-pyrrole-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Bromo-1-ethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the ethyl group at the 1-position.
1-Ethyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom at the 4-position.
4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness: 4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C7H8BrNO |
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Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-bromo-1-ethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-4-6(8)3-7(9)5-10/h3-5H,2H2,1H3 |
InChI Key |
PIPGCBHHQCLGIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C=O)Br |
Origin of Product |
United States |
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